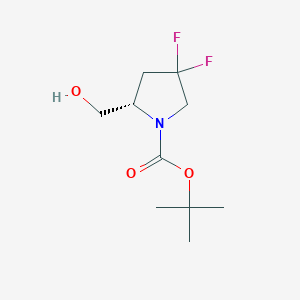
(S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
The compound "(S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate" is a chiral molecule that is of interest due to its potential applications in pharmaceutical chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related tert-butyl pyrrolidine carboxylates and their derivatives, which can be useful in understanding the chemistry of the compound .
Synthesis Analysis
The synthesis of related tert-butyl pyrrolidine carboxylates involves multi-step processes that can include asymmetric synthesis, one-pot reactions, and cyclization strategies. For example, the large-scale synthesis of an intermediate for nicotinic acetylcholine receptor agonists was optimized through a one-pot process involving debenzylation and ring hydrogenation . Another study reported the efficient synthesis of a highly functionalized 2-pyrrolidinone, which was used in the synthesis of macrocyclic Tyk2 inhibitors . Additionally, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy was described, achieving high yields and enantiomeric excess .
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structure of related compounds. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was found to have an axial orientation of the isobutyl side chain and strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure . Similarly, the molecular and crystal structure of a Schiff base compound was stabilized by intramolecular hydrogen bonds .
Chemical Reactions Analysis
The tert-butyl pyrrolidine carboxylates and their derivatives undergo various chemical reactions. For example, the reaction of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate with maleic anhydride formed a Diels-Alder endo-adduct, and further reactions with electrophilic and nucleophilic reagents were performed . The continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates also highlights the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl pyrrolidine carboxylates are influenced by their molecular structure. The presence of strong intramolecular hydrogen bonds can affect the boiling and melting points, solubility, and stability of these compounds . The steric bulk of the tert-butyl group can also influence the reactivity and selectivity in chemical reactions .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Stereochemistry
Asymmetric Synthesis of Fluorinated Prolinols : A study by Funabiki et al. (2008) focused on the asymmetric synthesis of polyfluoroalkylated prolinols, utilizing (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate. This method achieved excellent diastereoselectivities, indicating the compound's utility in creating chiral centers for complex molecules (Funabiki et al., 2008).
Enantioselective Nitrile Anion Cyclization : Chung et al. (2005) described the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization. This method showcases the compound's role in generating chiral pyrrolidines with high yield and enantiomeric excess (Chung et al., 2005).
Chemical Synthesis and Crystal Structure
Synthesis of Pyrrolidine Derivatives : Wustrow and Wise (1991) investigated the coupling reactions of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with arylboronic acids. This research indicates the compound's potential in synthesizing diverse pyrrolidine derivatives (Wustrow & Wise, 1991).
Crystal Structure Analysis : Naveen et al. (2007) conducted a study on the synthesis and crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. The X-ray diffraction studies confirm the compound's structure and help in understanding its molecular conformation (Naveen et al., 2007).
Medicinal Chemistry Applications
- Influenza Neuraminidase Inhibitors : Wang et al. (2001) developedpotent inhibitors of influenza neuraminidase using a core structure that included tert-butyl (+/-)-(2S,3R,4R)-2-aminomethyl-3-bis(tert-butyloxycarbonyl)amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylate. This highlights the compound's application in creating antiviral agents (Wang et al., 2001).
Synthesis of Novel Compounds
Preparation of SF5 Pyrrole Carboxylic Acid Esters : Dolbier and Zheng (2009) reported a facile method for preparing SF5-substituted pyrrole carboxylic acid esters using tert-butyl derivatives. This study contributes to the development of new pyrrole derivatives with potential applications in various fields (Dolbier & Zheng, 2009).
Synthesis of Pyrrolidine Azasugars : Huang Pei-qiang (2011) described an asymmetric synthesis of a protected polyhydroxylated pyrrolidine, a key intermediate for the synthesis of pyrrolidine azasugars. This synthesis used tert-butyl(2R,3R,4S)-3,4-bis(benzyloxy)-2-(benzyloxymethyl)-5-oxopyrrolidine-1-carboxylate, demonstrating the compound's role in synthesizing biologically active azasugars (Huang Pei-qiang, 2011).
Safety And Hazards
The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h7,14H,4-6H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLZXWXCBWPDAD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609254 | |
| Record name | tert-Butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
215918-21-1 | |
| Record name | tert-Butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

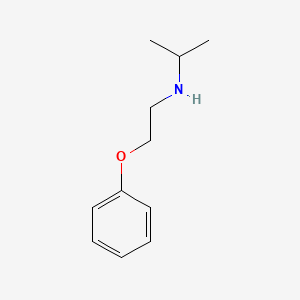
![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)


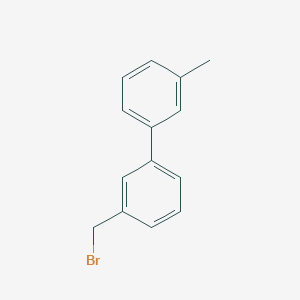

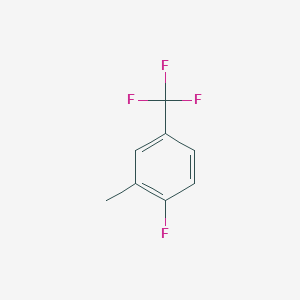

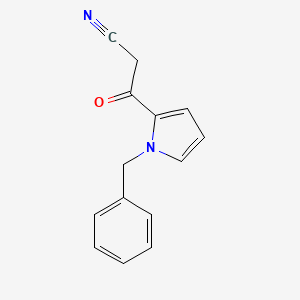


![1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320970.png)
![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)
![1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320972.png)